Product packaging for Carapin(Cat. No.:)

Carapin

Cat. No.: B1239719
M. Wt: 468.5 g/mol
InChI Key: SWTDXMBCOHIACK-HJFYQMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carapin is a natural product identified as a constituent of the medicinal plant Teucrium polium . Research on this compound is often conducted within the context of studying the whole plant extract, which has been traditionally used for its properties . Studies on Teucrium polium extracts have shown significant antioxidant capacity and protective effects against oxidative injury in biological models, suggesting that contained compounds like this compound may contribute to these activities . The specific research value of this compound lies in its potential role in these modulatory antioxidant and protective mechanisms . This product is intended for research purposes only, to aid in the pharmaceutical exploration of plant-derived phytochemicals . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O7 B1239719 Carapin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1

InChI Key

SWTDXMBCOHIACK-HJFYQMTDSA-N

Isomeric SMILES

C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

carapin

Origin of Product

United States

Origin and Occurrence in Botanical Systems

Botanical Sources and Distribution

Carapin and its related structures, classified as limonoids, are secondary metabolites produced by various plants. Their presence is particularly characteristic of the Meliaceae family, which includes a variety of tropical and subtropical trees.

The Meliaceae family, which includes West African timbers like the genus Carapa, is a well-documented source of limonoids. scielo.br While both Carapa procera and Carapa guianensis are known as "Andiroba" and their seeds are used to produce an oil rich in these compounds, detailed phytochemical investigations have often focused on Carapa guianensis. scielo.brnih.gov

From this species, a range of complex limonoids has been successfully isolated and characterized. scielo.brresearchgate.net Research has led to the identification of newly discovered limonoids, which have been named carapanins. researchgate.netrsc.org For instance, Carapanins A, B, and C were isolated from the fruit oil of Carapa guianensis. rsc.org These findings underscore the significance of the Carapa genus as a primary botanical source of this compound-type limonoids. rsdjournal.org The study of these compounds contributes to the chemotaxonomic understanding of this plant genus. nih.gov

Beyond the Meliaceae family, derivatives of this compound have been identified in other plant species. Notably, the compound This compound-8(9)-Ene has been detected in extracts of Teucrium polium (commonly known as golden germander), a plant belonging to the Lamiaceae family. mdpi.comresearchgate.net The presence of this limonoid in Teucrium polium highlights the broader distribution of this compound-related structures in the plant kingdom. researchgate.net

Phytochemical Analysis Methodologies

The identification and profiling of complex metabolites like this compound from natural extracts require sophisticated analytical techniques capable of separating and elucidating intricate molecular structures from a complex matrix.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful and indispensable tool in modern phytochemical analysis. mdpi.com This technique was instrumental in identifying this compound-8(9)-Ene within the methanolic extract of Teucrium polium. mdpi.comresearchgate.net

The process involves two key stages. First, High-Resolution Liquid Chromatography (HRLC) separates the individual chemical constituents of the plant extract based on their physicochemical properties. Following separation, Mass Spectrometry (MS) bombards the molecules with an energy source, causing them to ionize and fragment. The mass spectrometer then measures the mass-to-charge ratio of these ions with extremely high accuracy. mdpi.comnih.gov This provides a precise molecular weight and a unique fragmentation pattern, which acts as a molecular fingerprint. By comparing this data against established spectral libraries and databases, researchers can confidently identify specific compounds, such as this compound-8(9)-Ene, even when present in trace amounts within a complex extract. mdpi.com

Biosynthetic Pathways and Enzymology

Proposed Biogenetic Derivation

The carbon skeleton of Carapin is derived from the 30-carbon triterpenoid precursors, which are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.com

The biosynthesis of limonoids, including this compound, is postulated to begin with the cyclization of 2,3-oxidosqualene to form tetracyclic triterpene scaffolds. nih.gov Among the various possible cyclization products, the triterpenoids euphol and tirucallol are considered key precursors for the formation of limonoids in the Meliaceae family. biorxiv.org These precursors undergo a series of oxidative modifications and rearrangements to form the basic limonoid skeleton.

Enzymatic Steps and Mechanisms in Limonoid Biosynthesis Relevant to this compound

The conversion of the initial triterpenoid precursors into the complex structure of this compound involves a cascade of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), reductases, and various transferases. While the complete pathway to this compound has not been fully elucidated, key steps have been identified through studies on related limonoids.

The initial steps involve the formation of a protolimonoid intermediate, such as melianol. This process is initiated by oxidosqualene cyclases (OSCs) that catalyze the cyclization of 2,3-oxidosqualene. nih.gov Following this, a series of oxidative reactions, mediated by cytochrome P450s (CYPs) , modify the triterpenoid backbone. nih.govbeilstein-journals.org

Subsequent modifications to the protolimonoid scaffold are crucial for the formation of the diverse range of limonoids, including the mexicanolide-type structure of this compound. These modifications are thought to be carried out by a suite of enzymes, including:

Cytochrome P450s (CYPs): These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring closures, which are critical for the formation of the characteristic functional groups and ring systems of limonoids. beilstein-journals.orgnih.gov

Short-chain dehydrogenases/reductases (SDRs): These enzymes are likely involved in the reduction and oxidation of hydroxyl and keto groups during the biosynthetic process. nih.gov

Acetyltransferases: These enzymes are responsible for the addition of acetyl groups to the limonoid scaffold, a common modification in this class of compounds. nih.gov

Aldo-keto reductases (AKRs): These enzymes may play a role in the reduction of aldehyde and ketone functionalities. nih.gov

Limonoid furan (B31954) synthases (LFS): A key step in limonoid biosynthesis is the formation of the characteristic furan ring, which is catalyzed by specialized enzymes. nih.gov

The formation of the mexicanolide skeleton of this compound likely involves specific CYPs and other tailoring enzymes that catalyze the cleavage and rearrangement of the protolimonoid precursor to form the characteristic lactone rings.

Enzyme Class Proposed Function in Limonoid Biosynthesis
Oxidosqualene Cyclases (OSCs)Cyclization of 2,3-oxidosqualene to form triterpenoid precursors.
Cytochrome P450s (CYPs)Oxidative modifications of the triterpenoid and protolimonoid scaffolds.
Short-chain Dehydrogenases/Reductases (SDRs)Oxidation and reduction of hydroxyl and keto groups.
AcetyltransferasesAddition of acetyl functional groups.
Aldo-keto Reductases (AKRs)Reduction of aldehyde and ketone groups.
Limonoid Furan Synthases (LFS)Formation of the characteristic furan ring.

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in this compound biosynthesis are organized in the plant genome, and their expression is tightly regulated. In many plant species, genes for specialized metabolic pathways are found in biosynthetic gene clusters (BGCs) . mdpi.com This clustering facilitates the co-regulation of the genes and the efficient production of the final compound.

The regulation of these gene clusters is controlled by a complex network of transcription factors (TFs) . journalssystem.comresearchgate.net Several families of TFs have been implicated in the regulation of terpenoid biosynthesis, including:

APETALA2/ethylene responsive factor (AP2/ERF)

basic helix-loop-helix (bHLH) frontiersin.org

MYB (myeloblastosis)

WRKY

These transcription factors can activate or repress the expression of the biosynthetic genes in response to developmental cues and environmental stimuli, thereby controlling the production of this compound. researchgate.net

Strategies for Elucidating and Engineering Biosynthetic Pathways

Elucidating the complete biosynthetic pathway of complex natural products like this compound is a challenging task. Several strategies are employed to identify the genes and enzymes involved:

Transcriptomics and Genomics: High-throughput sequencing of the genome and transcriptome of Carapa guianensis can identify candidate genes that are co-expressed with known limonoid biosynthetic genes. mdpi.com

Virus-Induced Gene Silencing (VIGS): This technique can be used to silence the expression of candidate genes to observe the effect on this compound production.

Heterologous Expression: Candidate genes can be expressed in a heterologous host, such as yeast or Nicotiana benthamiana, to characterize the function of the encoded enzymes. nih.gov

Once the pathway is understood, metabolic engineering strategies can be applied to enhance the production of this compound or to produce novel limonoids. mdpi.com These strategies include:

Suppression of competing pathways: Redirecting metabolic flux towards this compound biosynthesis by downregulating competing pathways, such as sterol biosynthesis. nih.gov

Expression of regulatory genes: Overexpressing transcription factors that positively regulate the biosynthetic gene cluster can lead to increased production. researchgate.net

Synthetic Biology Approaches: Reconstructing the entire biosynthetic pathway in a microbial host, such as yeast or bacteria, for controlled and scalable production. mdpi.com

Strategy Description
Transcriptomics and GenomicsIdentification of candidate biosynthetic genes through sequence analysis and co-expression studies.
Virus-Induced Gene Silencing (VIGS)Functional characterization of genes by silencing their expression.
Heterologous ExpressionCharacterization of enzyme function in a foreign host organism.
Metabolic EngineeringEnhancing production by overexpressing key genes, suppressing competing pathways, or expressing regulatory genes.
Synthetic BiologyReconstructing the biosynthetic pathway in a microbial host for industrial production.

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to Carapin and its Derivatives

Total synthesis aims to construct the complete this compound molecule from readily available starting materials. This endeavor allows for the development of novel synthetic methodologies and provides access to this compound and its analogues independent of their natural sources.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial in the construction of complex molecules like this compound, which contain multiple chiral centers. ethz.ch Achieving control over the relative and absolute configuration of these centers is essential to synthesize the desired stereoisomer. ethz.chwiley.com While specific details on stereoselective methods solely for this compound's total synthesis are not extensively detailed in the search results, the synthesis of related limonoids and complex natural products often employs strategies such as stereoselective additions, asymmetric catalysis, and the use of chiral auxiliaries or starting materials to control stereochemistry. ethz.chwiley.comnih.govgoogle.com For instance, the synthesis of (±)-andirolide N and (±)-8α-hydroxythis compound involved stereoselective intramolecular Michael addition as a key protocol. researchgate.netthieme-connect.com

Divergent Synthetic Strategies for Limonoid Architecture Construction (e.g., (±)-Andirolide N via (±)-8α-Hydroxythis compound)

Divergent synthetic strategies are employed to access a range of structurally related compounds from a common intermediate. This approach is particularly valuable for complex natural product families like limonoids, allowing for the synthesis of diverse congeners. x-mol.com A notable example in the context of this compound is the total synthesis of (±)-andirolide N from (±)-8α-hydroxythis compound. nih.govresearchgate.netx-mol.comnih.govscispace.com This synthesis demonstrates the chemical feasibility of a proposed biosynthetic pathway where andirolide N arises from 8α-hydroxythis compound. nih.govx-mol.comnih.govscispace.com The strategy utilized a 12-step sequence starting from commercially available materials, employing an acylation-Michael addition strategy to construct the bicyclo[3.3.1]nonane core from iso-odoratin, a degraded limonoid. nih.govscispace.com The tetrahydrofuran (B95107) ring in andirolide N was installed via an acid-mediated reorganization of 8α-hydroxythis compound. nih.gov This work highlights the potential of using degraded limonoids as platforms for synthesizing more complex structures. nih.govx-mol.comnih.govscispace.com

Semi-Synthetic Derivatization Strategies

Semi-synthetic strategies involve chemically modifying naturally occurring this compound or related limonoids to create new derivatives with altered properties. This approach can be more efficient than total synthesis when the natural product is available. researchgate.netnih.gov

Chemical Derivatization for Enhanced Analytical Performance (e.g., in HPLC)

Chemical derivatization is a common technique used to improve the analytical performance of compounds, particularly in methods like High-Performance Liquid Chromatography (HPLC). xjtu.edu.cnresearchgate.net Triterpenoids, including limonoids like this compound, often lack strong UV chromophores and can have low ionization efficiency, making their detection by standard HPLC-UV or MS challenging. xjtu.edu.cn Derivatization can introduce chromophores or fluorophores, enhancing detectability by UV or fluorescence detectors. xjtu.edu.cnresearchgate.netmdpi.com It can also modify polarity, improving separation on reversed-phase columns. psu.edu While specific examples of this compound derivatization for HPLC analysis were not prominently found, the principle of derivatization for enhanced detection and separation is well-established for triterpenoids and other natural products with similar analytical challenges. xjtu.edu.cnresearchgate.netpsu.edumdpi.com Common derivatization reagents for compounds with hydroxyl or carboxyl groups (present in many triterpenoids) include acid chlorides, isocyanates, and reagents that introduce fluorescent tags. xjtu.edu.cnpsu.edu

Rational Design of this compound Analogues for Biological Activity Probing

Rational design of analogues involves making targeted structural modifications to a lead compound like this compound to investigate the relationship between structure and biological activity (Structure-Activity Relationship - SAR). rsc.orgresearchgate.net This can lead to the discovery of derivatives with improved potency, selectivity, or other desirable pharmacological properties. researchgate.netmdpi.com Semi-synthesis provides a practical route to access a variety of analogues by modifying specific functional groups or regions of the this compound structure. researchgate.netmdpi.commdpi.combeilstein-journals.org Studies on other natural product families, such as triterpenes and alkaloids, demonstrate that semi-synthetic derivatization, including the introduction of heterocyclic moieties or modification of hydroxyl/carboxyl groups, can significantly impact biological activity. mdpi.commdpi.combeilstein-journals.org While specific detailed research findings on the rational design and biological activity probing of this compound analogues were not extensively covered in the search results, the general principles of semi-synthetic modification for SAR studies in natural product chemistry are highly relevant. researchgate.netnih.govrsc.orgresearchgate.netmdpi.combeilstein-journals.org

Molecular and Cellular Mechanisms of Action

Modulation of Nuclear Receptor Activity

Carapin exerts significant effects by modulating the activity of nuclear receptors, primarily PXR and CAR. These receptors are known for their crucial roles as xenobiotic sensors, regulating the expression of various genes involved in detoxification and metabolism. researchgate.netnih.govevotec.com

Activation of Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) by this compound

Studies have demonstrated that this compound effectively activates both PXR and CAR. This activation has been observed in experimental settings, including transient transfection and luciferase reporter gene assays. researchgate.netnih.govnih.gov this compound's ability to activate CAR is noted to be similar in potency to that of CITCO, a known CAR activator. nih.gov

Ligand Binding Studies and Transcriptional Reporter Gene Assays

Transcriptional reporter gene assays have been instrumental in characterizing the activation of PXR and CAR by this compound. These assays, often conducted in cell lines such as monkey kidney-derived fibroblast (CV-1) cells and human embryonic kidney HEK293 cells, involve transiently transfecting cells with constructs containing the nuclear receptor and a reporter gene driven by a receptor-responsive promoter. researchgate.netnih.govnih.gov this compound, along with other tested compounds like santonin (B1680769) and isokobusone, activated both PXR and CAR in these assays. researchgate.netnih.gov

Mutagenesis Studies of Critical Amino Acid Residues in PXR for this compound Recognition (e.g., Phe305, Leu308)

Mutagenesis studies have provided insights into the specific amino acid residues within PXR that are critical for the recognition and activation by compounds like this compound. Research indicates that two key residues, Phe305 in rodent PXR and Leu308 in human PXR, play essential roles in this process. researchgate.netnih.govnih.gov The activation of human PXR by this compound was abolished in cells transfected with a human PXR L308F mutant, highlighting the importance of Leu308 for this compound recognition. nih.gov Similarly, activation was abolished by the rPXR F305L mutation. researchgate.net These residues are located in a flexible loop near the ligand-binding cavity of PXR. nih.gov

Induction of Drug-Metabolizing Enzymes in Primary Hepatocytes (e.g., CYP3A, CYP2B)

A significant consequence of PXR and CAR activation by this compound is the induction of drug-metabolizing enzymes, particularly those belonging to the CYP3A and CYP2B families. This effect has been observed in primary human and mouse hepatocytes. researchgate.netnih.govnih.gov Treatment with this compound induced the mRNA expression of CYP3A4 in primary human hepatocytes and Cyp3a11 (a mouse PXR target gene) in primary mouse hepatocytes. nih.govresearchgate.net This induction was found to be PXR-dependent, as it was abolished in hepatocytes isolated from PXR-null mice. researchgate.netnih.govresearchgate.net Similarly, activation of PXR and CAR by this compound induced the expression of drug-metabolizing enzymes in these cells. researchgate.net

Cross-talk with Inflammatory Signaling Pathways (e.g., inhibition of LPS-induced inflammatory mediators via PXR activation)

This compound's activation of PXR has also been shown to influence inflammatory signaling pathways. Specifically, activation of PXR by this compound can inhibit the expression of inflammatory mediators induced by lipopolysaccharide (LPS). researchgate.netnih.govnih.gov Studies in primary human hepatocytes showed that this compound treatment inhibited the LPS-responsive expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and monocyte chemoattractant protein-1 (MCP-1). nih.gov This inhibitory effect on inflammation was dependent on PXR activation, as it was abolished in hepatocytes from PXR-null mice. researchgate.netnih.gov This suggests a mechanism where PXR activation by this compound contributes to anti-inflammatory effects by antagonizing pathways such as NF-κB signaling, which is known to have mutual inhibitory crosstalk with PXR. nih.govfrontiersin.org

Impact on Sphingolipid Metabolism

Based on the available search results, there is no specific information detailing the direct impact of this compound solely on sphingolipid metabolism. The provided sources focus extensively on this compound's modulation of nuclear receptors PXR and CAR and their downstream effects on drug metabolism and inflammatory signaling.

Inhibition of Sphingomyelin (B164518) Biosynthesis by this compound Derivatives (e.g., 3-chloro-8β-hydroxythis compound-3,8-hemiacetal, 8β-hydroxythis compound-3,8-hemiacetal)

Certain this compound derivatives, such as 3-chloro-8β-hydroxythis compound-3,8-hemiacetal (CHC) and 8β-hydroxythis compound-3,8-hemiacetal, have been identified as inhibitors of sphingomyelin (SM) biosynthesis. nih.govresearchgate.net Investigations using high-throughput screening methods have shown that CHC treatment leads to a decrease in cell surface SM, rendering cells resistant to the SM-specific toxin lysenin. nih.govresearchgate.net This inhibition by CHC selectively impacts the de novo biosynthesis of SM without significantly affecting the synthesis of glycolipids or glycerophospholipids. nih.govresearchgate.net

Studies suggest that the limonoid-induced inhibition of SM synthesis is linked to the transport of ceramide (Cer) from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govresearchgate.net While CHC did not alter the transport of a fluorescent short-chain Cer analog or the formation of short-chain SM, it effectively inhibited the conversion of de novo synthesized Cer to SM. nih.govresearchgate.net

Prevention of CERT Protein-Dependent Ceramide Extraction from Endoplasmic Reticulum

A key mechanism by which this compound derivatives inhibit SM biosynthesis is by specifically inhibiting the CERT-mediated extraction of Cer from ER membranes. nih.govresearchgate.netnih.gov The ceramide transporter protein (CERT) plays a crucial role in the non-vesicular transport of ceramide from the ER to the trans-Golgi, a necessary step for SM synthesis by sphingomyelin synthase 1 (SMS1). nih.govscientificarchives.commdpi.com

Biochemical screening of various limonoids, including 8β-hydroxythis compound-3,8-hemiacetal, demonstrated their ability to inhibit both SM biosynthesis and the CERT-mediated extraction of Cer from membranes. nih.govresearchgate.net This suggests that these compounds interfere directly with the function of CERT, thereby disrupting the supply of ceramide to the Golgi for SM production.

Alterations in Ceramide Metabolism and Membrane Dynamics

The inhibition of CERT-mediated ceramide transport by this compound derivatives leads to alterations in cellular ceramide metabolism. By preventing the efficient transfer of ceramide from the ER to the Golgi, these compounds can potentially cause ceramide accumulation in the ER. mdpi.com This disruption in the balance of ceramide levels and its downstream metabolism can have broader implications for cellular function.

Furthermore, model membrane studies have indicated that 8β-hydroxythis compound-3,8-hemiacetal can reduce the miscibility of ceramide with membrane lipids. nih.govresearchgate.net This effect can induce the formation of ceramide-rich membrane domains. nih.govresearchgate.net Ceramides are known to influence membrane fluidity and can form such domains, which are speculated to play roles in various cellular processes, including signaling and protein recruitment. nih.govrsc.org The observed effects of this compound derivatives on ceramide metabolism and membrane dynamics suggest that some of their biological activities may be related to these alterations. nih.govresearchgate.net

Receptor Interaction and Binding Affinity Studies

Computational studies have been employed to investigate the potential interactions and binding affinities of this compound and its derivatives with various protein receptors.

Computational Investigations of this compound-8(9)-ene Binding to Human Peroxiredoxin 5

Computational approaches, such as molecular docking, have been used to assess the binding of compounds, including this compound-8(9)-ene, to target proteins like human peroxiredoxin 5 (PRDX5). nih.govresearchgate.netresearchgate.net PRDX5 is an enzyme involved in antioxidant defense mechanisms. nih.gov Studies investigating the phytochemical composition and potential bioactivity of plant extracts have included molecular docking of identified compounds, such as this compound-8(9)-ene, to PRDX5 to predict potential antioxidant activity. nih.govresearchgate.netresearchgate.net These studies aim to understand the potential interactions at the molecular level and predict the binding affinity of the ligand to the receptor's active site.

Molecular Docking to Human Androgen and Human Progesterone (B1679170) Receptors

Molecular docking studies have also explored the potential interactions of compounds, including this compound-8(9)-ene, with human androgen receptors (AR) and human progesterone receptors (PR). nih.govresearchgate.net These nuclear receptors play crucial roles in regulating gene expression and are targets for various therapeutic agents. nih.govnih.gov Computational analyses have been conducted to determine the potential binding affinities of compounds from natural sources to these receptors, providing insights into potential mechanisms of action related to hormonal pathways. nih.govresearchgate.net

Unidentified or Emerging Molecular Targets and Pathways

While significant research has focused on the effects of this compound and its derivatives on sphingolipid metabolism and interactions with certain receptors, there may be other unidentified or emerging molecular targets and pathways through which these compounds exert their biological effects. The complex nature of cellular signaling networks and the diverse potential interactions of natural compounds suggest that further research is warranted to fully elucidate the complete spectrum of molecular targets and pathways influenced by this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophores for Specific Biological Interactions

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The elucidation of a pharmacophore for Carapin would involve identifying the key chemical functionalities, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement that are critical for its activity.

Pharmacophore models can be generated using either ligand-based or structure-based approaches. In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. For a structure-based approach, the three-dimensional structure of the biological target in complex with a ligand is used to define the key interaction points.

Computational Approaches in SAR Analysis for this compound Derivatives

Computational chemistry offers a suite of tools to perform in-depth SAR analysis, providing insights that are often difficult to obtain through experimental methods alone. These approaches can be broadly categorized into Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds and guide the synthesis of more potent analogues.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound derivatives with their corresponding measured biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a predictive model.

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques.

While no specific QSAR models for this compound were found in the reviewed literature, studies on other natural products have successfully employed this methodology to elucidate SAR. For instance, a hypothetical QSAR study on this compound derivatives could reveal which structural modifications are likely to enhance a particular biological activity.

Table 1: Hypothetical QSAR Model Parameters for a Series of this compound Derivatives

Parameter Value Description
N 30 Number of compounds in the dataset
0.85 Coefficient of determination (goodness of fit)
0.72 Cross-validated R² (predictive ability)
F-test 85.6 Statistical significance of the model

This table is illustrative and does not represent actual experimental data for this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides valuable insights into the binding mode, affinity, and specific molecular interactions between the ligand and the protein's active site.

In the context of this compound, molecular docking could be used to:

Identify potential biological targets.

Predict the binding affinity of this compound and its derivatives to a known target.

Visualize the key amino acid residues involved in the interaction.

For example, studies on the related limonoid gedunin have utilized molecular docking to investigate its binding to targets such as Hsp90 and β-tubulin. nih.gov These studies have revealed the importance of hydrogen bonds and hydrophobic interactions in the binding process. nih.gov Similarly, molecular docking of azadirachtin with the ecdysone receptor has shed light on its insecticidal mechanism of action. ingentaconnect.comresearchgate.net

The binding affinity is often quantified by a docking score or a calculated binding free energy. Lower binding energies typically indicate a more stable and favorable interaction.

Table 2: Illustrative Molecular Docking Results of Limonoids with a Target Protein

Compound Docking Score (kcal/mol) Key Interacting Residues
Gedunin -8.5 TYR54, ASN51, LEU107
Nimbin -7.9 PHE210, SER152, LYS59

This table presents hypothetical data based on findings for related limonoids to illustrate the type of information obtained from molecular docking studies.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study its behavior over time at an atomic level. MD simulations can reveal:

The stability of the ligand in the binding pocket.

The conformational changes in the protein upon ligand binding.

The role of solvent molecules in the interaction.

A more accurate estimation of binding free energies.

An MD simulation of a this compound-protein complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds. A recent study on nimbin and its analogs used molecular dynamics simulations to confirm the stability of the ligand-protein complexes. nih.gov Analysis of the simulation trajectory can provide detailed information about the strength and persistence of hydrogen bonds and other key interactions.

Rational Design and Synthesis of this compound Analogues with Modified Activities

The insights gained from SAR studies and computational modeling can be applied to the rational design and synthesis of novel this compound analogues with improved biological activities. For example, if a QSAR model indicates that increasing the hydrophobicity of a particular region of the molecule enhances its activity, chemists can synthesize derivatives with more lipophilic substituents at that position.

Similarly, if molecular docking reveals a specific hydrogen bond to be crucial for binding, analogues can be designed to strengthen this interaction. The semi-synthesis of derivatives of gedunin has been explored to establish preliminary structure-activity relationships, providing a framework for how this compound's structure could be modified. nih.govacs.org The synthesis of degraded limonoid analogues has also been investigated as a strategy to create new antibacterial scaffolds. nih.gov

The process of rational drug design is iterative, involving cycles of design, synthesis, biological testing, and further computational analysis to refine the understanding of the SAR and progressively optimize the lead compound.

Pre Clinical Mechanistic Investigations in Non Human Models

Cellular Model Systems

In vitro studies using diverse cell lines and primary cells offer a controlled environment to dissect the molecular interactions and effects of Carapin at a cellular level.

In Vitro Studies in Monkey Kidney-Derived Fibroblast (CV-1) Cells and Human Embryonic Kidney (HEK293) Cells for Reporter Gene Assays

Reporter gene assays in cell lines such as monkey kidney-derived fibroblast (CV-1) cells and human embryonic kidney (HEK293) cells are valuable tools for assessing the activation of specific nuclear receptors by chemical compounds. These assays typically involve transient transfection of cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of response elements recognized by the target receptor. nih.govnih.govsignosisinc.combiocompare.com Activation of the receptor by the compound leads to the transcription of the reporter gene, and the resulting protein activity (e.g., light production by luciferase) is measured as an indicator of receptor activation. signosisinc.com

Studies have demonstrated that this compound is capable of activating both the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) in transient transfection and luciferase reporter gene assays utilizing CV-1 and HEK293 cells. nih.govresearchgate.net This indicates that this compound can interact with these nuclear receptors, which are known to play significant roles in the regulation of drug-metabolizing enzymes and transporters. nih.govresearchgate.netmdpi.comnih.gov Mutagenesis studies further revealed that specific amino acid residues, namely Phe305 in rodent PXR and Leu308 in human PXR, are critical for the recognition and activation of PXR by compounds including this compound. nih.govresearchgate.net

Investigations in Primary Human and Mouse Hepatocytes for Gene Expression Modulation

Primary hepatocytes, isolated directly from liver tissue, provide a more physiologically relevant model for studying the effects of compounds on hepatic gene expression compared to continuous cell lines. Investigations using primary human and mouse hepatocytes have been instrumental in understanding how this compound modulates the expression of genes, particularly those involved in drug metabolism.

Research has shown that this compound's activation of PXR and CAR leads to the induction of drug-metabolizing enzymes in both primary human and mouse hepatocytes. nih.govresearchgate.net Specifically, these compounds induced the expression of CYP3A4 mRNA in primary human hepatocytes. researchgate.net In primary mouse hepatocytes, this compound induced the expression of Cyp3a11 mRNA. researchgate.net This induction was found to be dependent on PXR, as it was abolished in hepatocytes from PXR-knockout mice. researchgate.net Consistent results were observed in primary hepatocytes from "humanized" hPXR transgenic mice, where Cyp3a11 mRNA expression was increased after treatment with these compounds, similar to the findings in human primary hepatocytes. researchgate.net

Furthermore, activation of PXR by this compound and similar compounds in primary human and mouse hepatocytes inhibited the expression of inflammatory mediators in response to lipopolysaccharide (LPS). nih.govresearchgate.net This anti-inflammatory effect was also dependent on PXR, as it was absent in PXR-deficient hepatocytes. nih.govresearchgate.net

Organismal Model Systems for Pathway Perturbation and Biochemical Characterization

In vivo studies using animal models allow for the investigation of this compound's effects within a complex biological system, providing insights into systemic pathway perturbations and biochemical changes.

In vivo Mouse Models for PXR/CAR Activation Studies

In vivo mouse models are valuable for studying the activation of nuclear receptors like PXR and CAR and their downstream effects in a living organism. These models can include wild-type mice, knockout mice lacking specific genes (e.g., PXR-/-), or transgenic mice expressing human receptors (e.g., humanized hPXR transgenic mice). nih.govresearchgate.netresearchgate.net

Studies using these mouse models have demonstrated that this compound, by activating PXR and CAR, induces the expression of drug-metabolizing enzymes in the liver. nih.govresearchgate.net Research in wild-type mouse hepatocytes showed that this compound induced Cyp3a11 mRNA expression, and this induction was dependent on PXR. researchgate.net Humanized hPXR transgenic mice, which express human PXR in the liver, have also been used to study the effects of compounds like this compound on PXR-mediated gene induction, showing increased Cyp3a11 mRNA expression upon treatment. researchgate.net These in vivo studies complement the in vitro findings and confirm the ability of this compound to activate PXR and CAR in a living system, leading to altered expression of genes involved in drug metabolism. nih.govresearchgate.netresearchgate.net

Biotransformation Pathways and Metabolite Profiling in Model Organisms

Investigations into the metabolic fate of compounds in non-human models are crucial for understanding their disposition and potential effects. Metabolite profiling and identification studies aim to determine how a compound is processed within a living system, identifying the resulting metabolic products and the pathways involved. Techniques such as High Resolution-Liquid Chromatography Mass Spectrometry (HR-LCMS) are commonly employed for the separation and identification of phytoconstituents and their metabolites based on characteristics like retention time, mass-to-charge ratio (m/z), and fragmentation patterns. mdpi.comevotec.comwuxiapptec.com These studies can be conducted using various biological matrices from treated animals, including plasma, urine, feces, bile, and tissues. evotec.comwuxiapptec.combioivt.com

Further specific research focusing on the in-depth biotransformation and metabolite identification of isolated this compound in various non-human model organisms would be necessary to fully elucidate its metabolic fate, the enzymes involved in its transformation, and the structures of its resulting metabolites.

Future Directions in Carapin Research

Advancements in Synthetic Methodologies for Novel Carapin Derivatives

Future research on this compound will heavily involve the development of advanced synthetic methodologies. Given the complex structure of limonoids like this compound, efficient and selective synthesis of novel derivatives is crucial for exploring structure-activity relationships and generating compounds with potentially enhanced biological properties. While the total chemical synthesis of complex limonoids can be challenging uni.luwikipedia.org, advancements in synthetic organic chemistry, including novel approaches for creating complex fused ring systems and incorporating various functional groups, will be instrumental nih.govuni.lunih.govwikipedia.org. Research into this compound derivatives, such as those found in Cedrela odorata, has already been noted, suggesting a basis for further synthetic exploration nih.gov. Developing innovative synthetic routes will enable the creation of diverse this compound analogs, expanding the chemical space for biological evaluation.

High-Throughput Screening for Identification of New Molecular Targets

High-throughput screening (HTS) plays a vital role in modern drug discovery by allowing rapid assessment of large compound libraries against specific biological targets herts.ac.ukoajrc.org. Applying HTS to this compound and its derivatives will be a significant future direction to identify previously unknown molecular targets. This approach can efficiently screen for interactions with a wide range of proteins, enzymes, receptors, and cellular pathways relevant to various biological processes or diseases herts.ac.ukuni-goettingen.decdutcm.edu.cnuni.lu. Studies have already utilized cell-based assays in HTS to investigate the activity of natural products, including this compound, on nuclear receptors such as the Pregnane (B1235032) X receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) wikidata.orgthegoodscentscompany.com. Expanding HTS efforts will be key to uncovering the full spectrum of this compound's biological interactions and identifying novel therapeutic targets.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding of this compound's Biological Effects

To gain a comprehensive, systems-level understanding of how this compound affects biological systems, the integration of 'omics' technologies is essential hmdb.cawikipedia.orgfishersci.ca. Future research will increasingly utilize proteomics to study changes in protein expression and modification, and metabolomics to analyze alterations in small molecule metabolites within cells or organisms exposed to this compound wikimedia.orgfishersci.com. By providing a global snapshot of biological responses, these technologies can reveal intricate molecular pathways and networks influenced by this compound treatment hmdb.cawikipedia.orgfishersci.ca. This integrated 'omics' approach can help identify biomarkers of this compound activity, elucidate mechanisms of action, and predict biological outcomes with greater accuracy than traditional single-target studies hmdb.cafishersci.cafishersci.com.

Development of Advanced Computational Models for Predictive Research and Drug Discovery

Computational modeling will continue to be an indispensable tool in this compound research. Advanced computational techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning algorithms, can provide valuable insights into this compound's properties and interactions thegoodscentscompany.comijbs.comfishersci.figuidetopharmacology.orgnih.govnih.gov. These models can predict potential biological activities, identify likely molecular targets, and assess pharmacokinetic properties in silico, guiding experimental design and prioritizing the synthesis and testing of the most promising this compound derivatives thegoodscentscompany.comijbs.comfishersci.fi. Computational studies involving related compounds, such as this compound-8(9)-Ene, in analyzing molecular interactions highlight the applicability of these methods to the this compound scaffold wikidata.org. Furthermore, computational models can aid in predicting potential off-target effects and contribute to a more efficient drug discovery process ijbs.com.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.